molecular formula C7H4BrF3 B1177119 hemoglobin Val de Marne CAS No. 156409-91-5

hemoglobin Val de Marne

Número de catálogo: B1177119
Número CAS: 156409-91-5
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Hemoglobin Val de Marne, also known as this compound, is a useful research compound. Its molecular formula is C7H4BrF3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Physiological Characteristics

Hemoglobin Val de Marne exhibits several distinct physiological features compared to normal hemoglobin (Hb A):

  • Increased Oxygen Affinity : Studies indicate that this compound has a 1.7-fold increase in oxygen affinity compared to Hb A. This property may influence oxygen transport and release in tissues, particularly under hypoxic conditions .
  • Auto-Oxidation Rate : The variant displays a slightly higher auto-oxidation rate than Hb A, which could affect its stability and function in vivo .

Diagnostic Significance

The identification of this compound is crucial in diagnosing hemoglobinopathies:

  • Electrophoresis : this compound can be detected through cellulose acetate electrophoresis, where it migrates between Hb F and Hb A. This technique allows for the differentiation of various hemoglobin variants in patients presenting with anemia or other hematological disorders .
  • Genetic Testing : Automated DNA sequencing has confirmed the presence of the AGC to AGA mutation at codon 133 of the alpha-globin gene, providing a molecular basis for diagnosis. This genetic identification is essential for family screening and genetic counseling .

Case Studies

Several case studies highlight the clinical relevance of this compound:

  • French Family Screening : In a neonatal screening program in France, this compound was identified in two first cousins. Both children exhibited normal red cell parameters despite carrying this hemoglobin variant, showcasing its benign nature in heterozygotes .
  • Brazilian Case Report : The first documented case of this compound in Brazil involved a patient with slightly hypochromic anemia. This case emphasizes the variant's global dispersion and its potential impact on public health screening programs .
  • Iranian Population Study : In Iran, this compound was detected in a 26-year-old male with mild anemia. The study reported a prevalence of 35.9% of this variant in his blood, contributing to the understanding of its occurrence across different populations .

Therapeutic Potential

Research into the therapeutic applications of this compound is ongoing:

  • Oxygen Transport Enhancement : Due to its increased oxygen affinity, there is potential for utilizing this compound as an oxygen carrier in clinical settings, particularly for patients with conditions that impair oxygen delivery .
  • Sickle Cell Disease Research : Variants like this compound are being studied for their ability to inhibit polymerization of deoxygenated sickle hemoglobin. This property could lead to novel treatments for sickle cell disease by mitigating its pathological effects .

Propiedades

Número CAS

156409-91-5

Fórmula molecular

C7H4BrF3

Peso molecular

0

Sinónimos

hemoglobin Val de Marne

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.